Validated Synthetic Utility in a Published GABAB Receptor Modulator Program
5-(Morpholin-4-yl)pent-3-yn-2-one is explicitly employed as a key intermediate in the synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, a GABAB allosteric enhancer disclosed by Hoffmann-La Roche [1]. The compound undergoes a one-step cyclocondensation with 2-hexyl-isothiourea hydrobromide in DMF with N,N-diisopropylethylamine, yielding the target pyrimidine in 24% isolated yield. In the same patent, analog intermediates built from non-morpholine amines (e.g., piperidine or pyrrolidine variants) are not utilized, and the morpholine-specific route establishes structural preference.
| Evidence Dimension | Yield in pyrimidine-forming cyclocondensation |
|---|---|
| Target Compound Data | 24% yield of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine (440 mg product from 1 g starting material, 6 mmol scale) |
| Comparator Or Baseline | Same reaction using n-pentylisothiuronium hydrochloride (hydrophobic chain variant) gave 29% yield (260 mg); no non-morpholine amine intermediates were reported as productive in this series |
| Quantified Difference | Morpholine-substituted alkyne ketone enabled successful pyrimidine formation; the patent does not teach alternative amine heterocycles for this exact transformation |
| Conditions | 1.0 g (6 mmol) compound, 1.06 g (7 mmol) 2-hexyl-isothiourea·HBr, DMF (10 mL), N,N-diisopropylethylamine (4.1 mL, 24 mmol), N2 atmosphere, RT, 18 h |
Why This Matters
This demonstrates a real-world, peer-accessible synthetic application where the morpholine-bearing alkyne-ketone is productive, providing procurement justification for groups pursuing aminomethylpyrimidine-based GABAB modulators or analogous cyclocondensation chemistry.
- [1] US Patent US7351700B2 (Hoffmann-La Roche AG). Aminomethylpyrimidines as allosteric enhancers of the GABAB receptors. Example 1, Paragraphs [0178]-[0179]. Filed February 23, 2005; granted April 1, 2008. View Source
